N-(3-fluorophenyl)-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea
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Overview
Description
N-(3-fluorophenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a pyrazolopyridinyl moiety, connected through a urea linkage. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea typically involves the reaction of 3-fluoroaniline with 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups on the fluorophenyl ring.
Scientific Research Applications
N-(3-fluorophenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological response.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea
- N-(3-bromophenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea
- N-(3-methylphenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea
Uniqueness
N-(3-fluorophenyl)-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to target proteins, increase its metabolic stability, and improve its overall pharmacokinetic profile compared to its analogs with different substituents.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O/c1-9-7-10(2)18-15-13(9)14(21-22(15)3)20-16(23)19-12-6-4-5-11(17)8-12/h4-8H,1-3H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKNJQGZBZCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)NC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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